Increased Lipophilicity of Ethyl 4,4-Difluoro-3-oxopentanoate vs. Its Non-Fluorinated Parent
The introduction of two fluorine atoms at the 4-position leads to a measurable increase in lipophilicity compared to the non-fluorinated analog, ethyl 3-oxopentanoate. This is a key determinant for membrane permeability and oral absorption. The predicted LogP value for the target compound is higher than that of its non-fluorinated counterpart [1] .
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3: 1.3 |
| Comparator Or Baseline | Ethyl 3-oxopentanoate (CAS 4949-44-4): LogP 1.25 (ChemSrc); LogP 0.9187 (ChemScene) |
| Quantified Difference | An increase in LogP of approximately +0.05 to +0.38 units compared to the non-fluorinated parent. |
| Conditions | Computationally predicted values using XLogP3 and ACD/Labs algorithms. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical factor for achieving desired oral bioavailability in drug candidates.
- [1] PubChemLite. (2025). Ethyl 4,4-difluoro-3-oxopentanoate (Compound Summary). Retrieved from https://pubchemlite.lcsb.uni.lu/compounds?query=WRSWARHQCMVKFP-UHFFFAOYSA-N View Source
